Ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C14H18FN3O2S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity. This compound is characterized by the presence of a fluorophenyl group, a carbamothioyl group, and an ethyl ester group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with fluorophenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of ethyl chloroformate to form the ethyl ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbamothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the carbamothioyl group can form covalent bonds with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-fluorophenyl)carbamothioyl]piperazine-1-carboxylate
- Ethyl 4-[(4-fluorophenyl)carbamothioyl]piperazine-1-carboxylate
- Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2S/c1-2-20-14(19)18-8-6-17(7-9-18)13(21)16-12-5-3-4-11(15)10-12/h3-5,10H,2,6-9H2,1H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFORLFGCMHPVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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